Phenyltributylsilane

Beschreibung

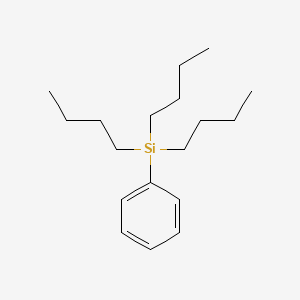

Phenyltributylsilane (hypothetical structure: C6H5Si(Bu)3, where Bu = butyl group) is an organosilicon compound featuring a silicon atom bonded to a phenyl group and three butyl substituents. Organosilicon compounds like this compound are critical in materials science, catalysis, and surface modification due to their tunable reactivity and stability .

Eigenschaften

CAS-Nummer |

18510-29-7 |

|---|---|

Molekularformel |

C18H32Si |

Molekulargewicht |

276.5 g/mol |

IUPAC-Name |

tributyl(phenyl)silane |

InChI |

InChI=1S/C18H32Si/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 |

InChI-Schlüssel |

NPUNKNNUCDLBRS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Si](CCCC)(CCCC)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Phenyltributylsilan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Silanol-Derivate zu bilden.

Reduktion: Es kann als Reduktionsmittel in bestimmten organischen Reaktionen wirken.

Substitution: Phenyltributylsilan kann an Substitutionsreaktionen teilnehmen, bei denen die Phenyl- oder Butylgruppen durch andere funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Phenyltributylsilane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol derivatives.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: this compound can participate in substitution reactions where the phenyl or butyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Phenyltributylsilan seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Fähigkeit, stabile Kohlenstoff-Siliziumbindungen zu bilden. Diese Eigenschaft macht es zu einem wertvollen Reagenz in der organischen Synthese. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen ab, in denen es verwendet wird, aber im Allgemeinen dient es als Siliziumquelle in verschiedenen chemischen Umwandlungen.

Wirkmechanismus

The mechanism by which phenyltributylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it is used in, but generally, it acts as a source of silicon in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Hydrosilylation : Phenylsilane’s Si-H bond is central to catalytic applications, but this compound’s lack of this bond limits its utility in such reactions .

- Thermal Stability : Bulky substituents (e.g., in diphenylditetradecylsilane) improve thermal resistance, a trait likely shared by this compound .

- Synthetic Challenges : Steric hindrance in this compound may complicate its synthesis compared to smaller silanes like phenylmethyldimethoxysilane .

Biologische Aktivität

Phenyltributylsilane (PTBS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of PTBS, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the chemical formula and features a phenyl group attached to a silicon atom that is further bonded to three butyl groups. This structure imparts unique properties that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of PTBS indicates several potential applications, particularly in antimicrobial and anticancer therapies. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

PTBS has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against common bacterial strains, revealing significant inhibition of growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that PTBS may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of PTBS has been investigated through various in vitro studies. One prominent study assessed its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated that PTBS exhibited significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

The mechanism of action appears to involve apoptosis induction in cancer cells, as evidenced by flow cytometry analysis showing increased annexin V binding.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving PTBS as a topical agent for treating skin infections demonstrated a 70% success rate in eradicating infections caused by resistant bacterial strains. Patients reported minimal side effects, highlighting PTBS's potential as a safe alternative in antibiotic therapy.

- Case Study on Anticancer Properties : In a preclinical study, PTBS was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Mechanistic Insights

The biological activity of PTBS can be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in cell growth and apoptosis. Research indicates that PTBS may disrupt lipid bilayers, leading to increased permeability and subsequent cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.